Mitoridine
Overview
Description
“Mitoridine” is a misspelling or a less common name. The search results refer to a drug called “Midodrine”. Midodrine is an alpha-adrenergic agonist used to treat orthostatic hypotension . It works by constricting (narrowing) the blood vessels and increasing blood pressure . Midodrine is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Synthesis Analysis
Midodrine is a prodrug, which means it is metabolized in the body to form its active metabolite, desglymidodrine . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .
Molecular Structure Analysis
The molecular formula of Midodrine is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .
Chemical Reactions Analysis
Midodrine is rapidly absorbed after oral administration, with absolute bioavailability of 93%. It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . The human metabolism of desglymidodrine (DMAE) by cytochrome P450 (CYP) isoform oxidation has been studied .
Physical And Chemical Properties Analysis
Midodrine has a density of 1.41±0.1 g/cm3 (20 ºC 760 Torr). Its melting point is 322℃ and its boiling point is predicted to be 522.1±50.0 °C .
Scientific Research Applications
Effects of Fluoride on Human Dental Pulp Cells
- Research Findings: Low concentrations of fluoride stimulate the proliferation and differentiation of human dental pulp cells, which could be beneficial for dental regeneration treatments (Nakade et al., 1999).
- Application: This research suggests potential therapeutic applications of fluoride in dental treatments, especially in situations requiring regeneration of dentine.
Fluoride's Impact on Bone Cells in Ovariectomized Rats
- Research Findings: Fluoride treatment led to partial prevention of bone loss induced by estrogen deficiency in ovariectomized rats, indicating its potential in bone health management (Modrowski et al., 1992).
- Application: These findings may inform the development of treatments for osteoporosis or other conditions involving bone loss due to hormonal changes.
Fluoride in Mitochondrial and Lysosomal Visualization
- Research Findings: Development of ratiometric probes for visualizing fluoride ions in mitochondria and lysosomes of living cells, and in living mice (Wu & Tang, 2015).
- Application: This research contributes to biomedical imaging, enhancing our understanding of cellular processes involving fluoride ions.
Fluoride-Induced Apoptosis in Rat Osteoblasts
- Research Findings: High concentrations of fluoride induce apoptosis and alter collagen I expression in rat osteoblasts (Yan et al., 2011).
- Application: These findings may have implications in understanding fluoride toxicity and its impact on bone health.
Fluoride's Effect on Mitotic Cycle in Jack Pine Seedlings
- Research Findings: Sodium fluoride treatments resulted in lengthening of the mitotic cycle in root-tip cells of jack pine seedlings due to an increase in the duration of interphase (Zwiazek & Shay, 1989).
- Application: This study offers insights into the impact of environmental fluoride exposure on plant growth and development.
Mitochondrial-Targeted Fluorescence Probe for Fluoride Detection
- Research Findings: Development of a mitochondrial-targeted near-infrared fluorescence probe for selective detection of fluoride ions in living cells (Xu et al., 2019).
- Application: This research provides a tool for studying fluoride in biological systems, particularly in mitochondrial research.
Safety And Hazards
properties
IUPAC Name |
(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13?,14-,16-,18-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPFXAEVKKWTK-JTJLKIRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2[C@H]3CC45[C@H](C2C[C@@H]1[C@@H]3C4=O)N(C6=C5C=CC=C6O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101297641 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.